molecular formula C22H32N2O2 B13775378 2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one CAS No. 63977-94-6

2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one

Cat. No.: B13775378
CAS No.: 63977-94-6
M. Wt: 356.5 g/mol
InChI Key: YMXKFPLDZGQMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one is a synthetic small molecule designed for advanced pharmacological and neurochemical research. Its structure is based on the 8-methyl-8-azabicyclo[3.2.1]octane (tropane) scaffold, a privileged structure in medicinal chemistry known for its significance in central nervous system (CNS) targeting . This compound is of high interest for investigating ligand-receptor interactions, particularly for probing the binding sites and functional responses of biogenic amine transporters and receptors. The strategic incorporation of phenyl and cyclohexyl groups provides a complex, multi-ring system that enhances its potential for selective binding and makes it a valuable chemical tool for studying molecular recognition and signal transduction pathways. Researchers can utilize this compound in high-throughput screening assays, receptor mapping studies, and as a lead structure for the development of novel therapeutic agents targeting neurological pathways. It is intended for use in controlled laboratory research settings to further the understanding of complex biological systems.

Properties

CAS No.

63977-94-6

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

2-cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one

InChI

InChI=1S/C22H32N2O2/c1-23-19-12-13-20(23)15-24(14-19)21(26)22(16-25,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2,4-5,8-9,18-20,25H,3,6-7,10-16H2,1H3

InChI Key

YMXKFPLDZGQMDA-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CN(C2)C(=O)C(CO)(C3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of the Hydroxy-Phenylpropanone Intermediate

One documented approach involves starting from racemic (3-hydroxy-3-phenylpropyl)carbamic acid derivatives, which are subjected to substitution reactions to introduce the cyclohexyl group at the 2-position and form the hydroxy ketone structure.

  • Example: The method described in WO2001062704A1 uses racemic (3-hydroxy-3-phenylpropyl)carbamic acid 1,1-dimethylethyl ester as a key intermediate. This ester undergoes reaction with appropriate cyclohexyl reagents under controlled conditions to yield the 2-cyclohexyl-3-hydroxy-2-phenylpropan-1-one scaffold.

Synthesis of the 8-Methyl-3,8-diazabicyclo[3.2.1]octane Moiety

This bicyclic amine is typically synthesized through cyclization reactions of suitable diamine precursors. Literature indicates that the bicyclic structure is formed by intramolecular nucleophilic substitution or reductive amination steps involving precursors with appropriate stereochemistry.

  • The 8-methyl substitution is introduced either by alkylation of the bicyclic amine or by starting from methylated diamine precursors.

Coupling of the Bicyclic Amine with the Hydroxy-Phenylpropanone

The key step involves linking the bicyclic amine to the hydroxy-phenylpropanone intermediate at the 1-position carbonyl carbon, often via nucleophilic attack of the amine on the ketone or via reductive amination.

  • Conditions typically involve mild bases or acid catalysts to facilitate the coupling without racemization.
  • Solvents such as methanol or ethyl acetate are commonly used.
  • Catalysts like 4-dimethylaminopyridine (DMAP) may be employed to enhance reaction rates and selectivity.

Purification and Stereochemical Considerations

  • The product is often isolated as a racemic mixture.
  • Chiral resolution may be performed using chromatographic techniques or by forming diastereomeric salts.
  • Analytical methods such as NMR, HPLC, and mass spectrometry confirm the structure and purity.

Representative Experimental Data and Reaction Conditions

Step Reactants / Reagents Conditions Yield (%) Notes
1. Preparation of hydroxy-phenylpropanone intermediate Racemic (3-hydroxy-3-phenylpropyl)carbamic acid ester + cyclohexyl reagent Solvent: ethyl acetate or methanol; temperature: room temp to reflux 65-80% Ester hydrolysis and substitution
2. Synthesis of bicyclic amine Diamine precursors Cyclization under acidic/basic catalysis; temperature: 50-100°C 70-85% Stereoselective control necessary
3. Coupling reaction Hydroxy-phenylpropanone + bicyclic amine Solvent: methanol; catalyst: DMAP; temperature: room temp 60-75% Reductive amination or nucleophilic substitution
4. Purification Chromatography or crystallization - - Chiral resolution if required

Data adapted and compiled from patent WO2001062704A1 and related literature.

Summary of Key Research Findings

  • The compound can be synthesized effectively by first preparing the hydroxy-phenylpropanone intermediate with cyclohexyl substitution.
  • The bicyclic amine moiety is prepared separately and then coupled under mild conditions to preserve stereochemistry.
  • Use of catalysts such as 4-dimethylaminopyridine enhances coupling efficiency.
  • The overall synthetic route is modular, allowing for variations in substituents to optimize biological activity.
  • Purification and stereochemical resolution are critical for obtaining the desired enantiomerically pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl and cyclohexyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

The unique bicyclic structure of 2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one contributes to its biological activity:

  • Pharmacological Potential :
    • The compound's structural features suggest it may possess significant pharmacological properties, particularly in the realm of neuropharmacology due to its diazabicyclo structure, which is often associated with neurotransmitter modulation.
  • Interaction Studies :
    • Understanding how this compound interacts with biological systems is crucial for determining its therapeutic potential. Its lipophilicity enhances absorption and bioavailability, making it a candidate for drug development targeting central nervous system disorders.

Neuropharmacology

Research indicates that compounds similar to this compound have been investigated for their effects on neurotransmitter systems, particularly in models of anxiety and depression. The bicyclic structure may facilitate interactions with neurotransmitter receptors, leading to potential anxiolytic or antidepressant effects.

Synthesis and Modification

The synthesis of this compound can be approached through various synthetic routes, allowing for modifications that enhance its biological activity or alter its pharmacokinetic properties. This versatility is essential for developing targeted therapies.

Case Study 1: Neurotransmitter Modulation

A study exploring the effects of structurally related compounds on neurotransmitter systems demonstrated that modifications to the bicyclic structure could enhance affinity for serotonin receptors, suggesting a pathway for developing new antidepressants based on this scaffold.

Case Study 2: Drug Development

In a recent investigation into the pharmacokinetics of compounds with similar structures, researchers found that modifications to the cyclohexyl group improved metabolic stability and reduced clearance rates in animal models, indicating potential for prolonged therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their differentiating features:

Compound Name Structural Differences vs. Target Compound Key Properties/Findings References
3-Diethylcarbamyl-8-methyl-3,8-diazabicyclo[3.2.1]octane Replaces propan-1-one with diethylcarbamyl group Higher lipophilicity; inactive in leukemia L1210 models; used in diethylcarbamazine analogs .
1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone Benzyl instead of methyl; trifluoroethanone backbone Enhanced metabolic stability due to fluorine substituents; no reported bioactivity data .
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride Free base vs. dihydrochloride salt Improved aqueous solubility (salt form); used as a synthetic intermediate .
3-(Methylthio)-8-azabicyclo[3.2.1]octan-8-yl propan-1-one derivatives Methylthio substituent on bicyclo ring Increased lipophilicity; potential for enhanced blood-brain barrier penetration .
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Nitrosourea core instead of diazabicyclooctane High CNS penetration (3× plasma levels in CSF); rapid degradation in vivo (~5 min half-life) .

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Lipophilicity and Solubility The target compound’s cyclohexyl and phenyl groups contribute to higher lipophilicity compared to derivatives like 8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (logP reduced by salt formation) . However, the hydroxyl group may partially offset this by enabling hydrogen bonding. Trifluoroethanone analogs (e.g., 2,2,2-trifluoroethanone derivative) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects but lack the hydroxyl group’s polarity, reducing aqueous solubility .

Pharmacokinetic and Pharmacodynamic Variations Nitrosourea analogs (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) demonstrate rapid plasma degradation (half-life ~5 minutes) and preferential CNS distribution, unlike the diazabicyclooctane-based target compound, which lacks a nitroso group and may exhibit slower metabolism .

Synthetic and Biological Relevance

  • The dihydrochloride salt of 8-methyl-3,8-diazabicyclo[3.2.1]octane is a critical intermediate in synthesizing analogs but lacks the propan-1-one backbone necessary for hypothesized target engagement .
  • Diethylcarbamyl derivatives (e.g., Compound I in ) were inactive in leukemia models, suggesting the propan-1-one moiety in the target compound is essential for bioactivity .

Biological Activity

2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one (CAS# 63977-94-6) is a complex organic compound notable for its unique bicyclic structure and potential biological activities. Its molecular formula is C22H32N2O2, with a molecular weight of approximately 356.502 g/mol. This compound features a cyclohexyl group, a hydroxy group, and a phenylpropanone moiety, contributing to its diverse interactions within biological systems.

The compound's structure includes:

  • Bicyclic amine : This feature is crucial for its interaction with biological targets.
  • Hydroxy and carbonyl groups : These functionalities enhance the compound's reactivity and potential interactions with various biological molecules.
PropertyValue
Molecular FormulaC22H32N2O2
Molecular Weight356.502 g/mol
Density1.146 g/cm³
Boiling Point535.4 °C
Flash Point277.6 °C

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the central nervous system (CNS). The bicyclic structure allows for selective binding to neurotransmitter transporters, potentially influencing their activity.

Interaction with Neurotransmitter Systems

The compound may interact with:

  • Dopamine Transporter (DAT) : Similar compounds have been shown to inhibit DAT, which is critical in the treatment of cocaine addiction and other CNS disorders .
  • Serotonin Transporter (SERT) : Selective inhibition of SERT can lead to antidepressant effects, making this compound a candidate for further exploration in psychiatric applications .

Pharmacological Potential

Preliminary studies suggest that this compound could serve as a lead for developing new pharmacotherapies targeting:

  • CNS Disorders : Its potential as a DAT inhibitor suggests applications in treating addiction and mood disorders.
  • Opioid Receptor Modulation : The structural similarities to known opioid receptor antagonists indicate possible activity in modulating pain pathways .

Case Studies

A recent study explored the structure-activity relationship (SAR) of related bicyclic compounds, demonstrating that modifications to the bicyclic framework can significantly alter biological activity and selectivity towards various receptors .

Example Case Study

In a comparative analysis of bicyclic amines, it was found that compounds with similar structures exhibited varying degrees of DAT inhibition:

  • Compound A : IC50 = 7 nM (high potency)
  • Compound B : IC50 = 43 nM (moderate potency)
    This highlights the importance of structural modifications in enhancing biological activity.

Q & A

Q. Q1. What are the critical challenges in synthesizing this compound, and how can reaction parameters be optimized to improve yield?

The synthesis involves multi-step reactions with potential bottlenecks in stereochemical control and steric hindrance. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution efficiency, while ethanol under reflux improves esterification .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclization steps .
  • Purification : Use preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate stereoisomers .
  • Catalyst optimization : Transition metal catalysts (e.g., Pd/C) may improve coupling reactions in azabicyclo intermediate formation .

Structural Characterization

Q. Q2. How can contradictions between NMR and X-ray crystallography data for stereochemical confirmation be resolved?

Discrepancies often arise from dynamic equilibria or crystal packing effects. A combined approach is recommended:

  • 2D NMR (NOESY/COSY) : Identify through-space proton interactions to confirm relative stereochemistry .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron radiation for high-resolution data) .
  • Computational modeling : Density Functional Theory (DFT) calculations validate spectroscopic predictions against experimental data .

Reaction Mechanism Analysis

Q. Q3. What advanced techniques elucidate the reaction mechanisms of the bicyclo[3.2.1]octane moiety under acidic conditions?

  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in ring-opening reactions .
  • Kinetic studies : Monitor intermediates via stopped-flow NMR or time-resolved mass spectrometry .
  • In situ IR spectroscopy : Identify transient carbonyl or amine intermediates during acid-catalyzed rearrangements .

Biological Activity Assessment

Q. Q4. How should dose-response experiments be designed to evaluate this compound’s neuropharmacological potential?

  • In vitro assays : Use primary neuronal cultures or SH-SY5Y cells with ATP-based viability assays (e.g., CellTiter-Glo®) .
  • Statistical design : Apply a split-plot ANOVA to account for batch variability in cell lines and replicate experiments (n ≥ 4) .
  • Dose range : Test logarithmic concentrations (1 nM–100 µM) to generate sigmoidal curves fitted via the Hill equation .

Data Contradiction Resolution

Q. Q5. How can researchers address conflicting data regarding metabolic stability in liver microsomes?

  • Standardized protocols : Pre-incubate microsomes with NADPH (1 mM) to ensure consistent CYP450 activity .
  • LC-MS/MS quantification : Use isotopically labeled internal standards (e.g., d₃-analogs) to normalize extraction efficiency .
  • Species-specific comparisons : Test human, rat, and mouse microsomes to identify interspecies metabolic differences .

Stability and Degradation

Q. Q6. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (37°C, 24 hr) and analyze degradation products via UPLC-QTOF .
  • Arrhenius kinetics : Accelerate stability testing at 40–60°C to predict shelf-life under ICH Q1A guidelines .

Computational Modeling

Q. Q7. What in silico strategies predict blood-brain barrier (BBB) permeability for CNS targeting?

  • Molecular descriptors : Calculate logP (AlogPs) and topological polar surface area (TPSA) using ChemAxon or MOE .
  • Molecular docking : Simulate interactions with P-glycoprotein (PDB ID: 6QEX) to assess efflux potential .

Safety and Handling

Q. Q8. What safety protocols are critical for handling this compound in aerosol-generating procedures?

  • Engineering controls : Use fume hoods with ≥0.5 m/s face velocity and HEPA filters for particulate containment .
  • PPE : Wear nitrile gloves (ASTM D6978 tested) and FFP3 respirators during lyophilization .

Environmental Impact

Q. Q9. How can the environmental fate of this compound be evaluated in aquatic systems?

  • OECD 308 guideline : Conduct sediment-water biodegradation tests with LC-MS monitoring over 60 days .
  • QSAR modeling : Predict bioaccumulation factors using EPI Suite™ based on octanol-water partition coefficients .

Advanced Spectroscopic Techniques

Q. Q10. What hybrid approaches validate the compound’s conformation in solution versus solid state?

  • Dynamic NMR : Measure variable-temperature ¹H NMR to detect conformational exchange broadening .
  • Solid-state NMR : Compare chemical shifts with X-ray data to resolve crystal-packing distortions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.